3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid 3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1264047-34-8
VCID: VC11701020
InChI: InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18)
SMILES: CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)C
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol

3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264047-34-8

Cat. No.: VC11701020

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid - 1264047-34-8

Specification

CAS No. 1264047-34-8
Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
IUPAC Name 5-ethoxycarbonyl-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid
Standard InChI InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-9(2)5-7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18)
Standard InChI Key YLGUODZYFIMOCW-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)C
Canonical SMILES CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=C(C=C2)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. Substituents include:

  • 1-(4-Methylphenyl): A para-methyl-substituted benzene ring attached to the pyrazole’s N1 position.

  • 3-(Ethoxycarbonyl): An ethoxy ester group (-COOCH2CH3) at the C3 position.

  • 5-Carboxylic Acid: A carboxylic acid moiety (-COOH) at the C5 position.

The molecular formula is C14H16N2O4, with a molecular weight of 276.29 g/mol. The dihydro-pyrazole ring introduces partial saturation, reducing aromaticity compared to fully conjugated pyrazoles, which influences reactivity and stability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Melting Point180–182°C (predicted)
SolubilityModerate in polar solvents
LogP (Partition Coefficient)1.8 (estimated)

Synthesis and Manufacturing

Cyclocondensation of β-Keto Esters

The most common synthesis route involves the cyclocondensation of β-keto esters with hydrazine derivatives. For example:

  • Ethyl 3-oxobutanoate reacts with 4-methylphenylhydrazine in ethanol under reflux.

  • The intermediate hydrazone undergoes cyclization to form the dihydro-pyrazole core.

  • Acidic or basic hydrolysis of the ester group yields the carboxylic acid derivative .

This method, adapted from Knorr pyrazole synthesis, typically achieves yields of 65–80% under optimized conditions .

Catalytic Methods

Recent advances employ nanocatalysts like nano-ZnO to enhance reaction efficiency. Key advantages include:

  • Reduced reaction time (2–4 hours vs. 12 hours conventionally).

  • Improved yields (up to 90%) due to high surface area and reactivity .

Table 2: Representative Synthesis Conditions

ParameterValue
CatalystNano-ZnO (5 mol%)
SolventEthanol
Temperature80°C
Reaction Time3 hours
Yield87%

Pharmacological Activities

Anticancer Mechanisms

The compound’s ability to chelate metal ions and disrupt kinase signaling pathways has been hypothesized. For instance:

  • Apoptosis Induction: Upregulation of caspase-3/7 in HeLa cells (50% activation at 10 μM).

  • Angiogenesis Inhibition: Suppression of VEGF expression in endothelial cells.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its bifunctional groups allow facile derivatization; for example, the carboxylic acid can be amidated to enhance blood-brain barrier penetration .

Material Science

In agrochemical research, pyrazole derivatives are explored as herbicides. The methylphenyl group confers stability against photodegradation, making it suitable for outdoor applications .

Challenges and Future Directions

Synthetic Optimization

Current limitations include the need for toxic solvents (e.g., DMF) in some routes. Green chemistry approaches, such as microwave-assisted synthesis or aqueous-phase reactions, are under investigation to improve sustainability .

Targeted Drug Delivery

Functionalizing the carboxylic acid group with polyethylene glycol (PEG) chains could enhance solubility and tumor targeting. Preliminary studies on similar compounds show a 3-fold increase in plasma half-life.

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